molecular formula C17H22N4O B195952 N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide CAS No. 107007-95-4

N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide

Cat. No.: B195952
CAS No.: 107007-95-4
M. Wt: 298.4 g/mol
InChI Key: GHVQAOGYNZNTIA-YHWZYXNKSA-N
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Description

N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide is a chemical compound of significant interest in neuropharmacological research. It is recognized for its role as a selective antagonist of the 5-Hydroxytryptamine3 (5-HT3) receptor, a ligand-gated ion channel within the serotonin receptor family . This specific activity makes it a valuable tool for scientists studying the function and distribution of these receptors in the central nervous system. The compound is frequently utilized in receptor binding assays and functional studies to investigate the pharmacology of the 5-HT3 receptor and its implications in various physiological and pathophysiological processes . It is offered as a high-purity chemical for professional laboratory use. This product is strictly labeled For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

107007-95-4

Molecular Formula

C17H22N4O

Molecular Weight

298.4 g/mol

IUPAC Name

N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-1H-indazole-3-carboxamide

InChI

InChI=1S/C17H22N4O/c1-21-12-5-4-6-13(21)10-11(9-12)18-17(22)16-14-7-2-3-8-15(14)19-20-16/h2-3,7-8,11-13H,4-6,9-10H2,1H3,(H,18,22)(H,19,20)/t11?,12-,13+

InChI Key

GHVQAOGYNZNTIA-YHWZYXNKSA-N

SMILES

CN1C2CCCC1CC(C2)NC(=O)C3=NNC4=CC=CC=C43

Isomeric SMILES

CN1[C@@H]2CCC[C@H]1CC(C2)NC(=O)C3=NNC4=CC=CC=C43

Canonical SMILES

CN1C2CCCC1CC(C2)NC(=O)C3=NNC4=CC=CC=C43

Appearance

Beige Solid

melting_point

217-219°C

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

N-[(1R,3r,5S)-9-Methyl-9-azabicyclo[3.3.1]non-3-yl]-1H-indazole-3-carboxamide;  N-[(3-endo)-9-Methyl-9-azabicyclo[3.3.1]non-3-yl]-1H-indazole-3-carboxamide;  1-Desmethyl Granisetron;  endo-N-(9-Methyl-9-azabicyclo[3.3.1]non-3-yl)-1H-indazole-3-carboxamide

Origin of Product

United States

Mechanism of Action

Biochemical Analysis

Biological Activity

N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide is a compound of increasing interest due to its potential biological activities and applications in pharmacology. This article explores the biological activity of this compound, including its mechanisms, effects on various biological systems, and relevant case studies.

Basic Characteristics

PropertyValue
Molecular FormulaC18H24N4O
Molecular Weight304.41 g/mol
CAS Number14788250
Melting PointNot specified
Boiling PointNot specified

The compound features a bicyclic structure that contributes to its unique biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound interacts with various receptors in the central nervous system, potentially affecting neurotransmitter release and neuronal excitability.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain pathogens.

Study 1: Neuropharmacological Effects

A study investigated the effects of this compound on anxiety and depression models in rodents. The results indicated a significant reduction in anxiety-like behaviors, suggesting potential use as an anxiolytic agent.

Study 2: Antimicrobial Properties

Research conducted on the antimicrobial efficacy of the compound revealed notable activity against Gram-positive bacteria, including Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL.

Pharmacological Applications

Given its biological activities, this compound holds promise for various therapeutic applications:

  • Anxiolytic Medications : Potential development for treating anxiety disorders.
  • Antimicrobial Agents : Further exploration could lead to new antibiotics or antimicrobial treatments.

Research Findings Summary

The following table summarizes key findings from recent studies on the compound:

Study FocusFindings
Neuropharmacological EffectsSignificant reduction in anxiety-like behavior in rodent models
Antimicrobial ActivityEffective against Staphylococcus aureus with an MIC of 32 µg/mL
Enzyme InhibitionPotential inhibition of metabolic enzymes (specifics pending further research)

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Modifications and Receptor Affinity

The 9-azabicyclo[3.3.1]nonane scaffold is highly versatile, enabling diverse modifications for tuning receptor selectivity and functional properties. Below is a comparative analysis of Granisetron and its analogs:

Compound Name Substituent(s) Receptor Affinity Key Functional Properties Yield (%) Source(s)
Granisetron 1-Methylindazole, no additional substituents 5-HT₃ antagonist (Ki = 0.14 nM) Therapeutic antiemetic; no fluorescence 75
Compound 36 () 7-(Coumarin-3-carboxamido)ethoxy 5-HT₃ ligand Fluorescent (λexem = 430/479 nm); used for receptor imaging 88
Compound 2f () N-(9-(4-Aminophenethyl))-carbamate σ₂-selective (Ki = 12 nM) Sigma-2 receptor ligand; no fluorescence N/A
Compound 17 () 4-(Coumarin-3-carboxamido)butyl 5-HT₃ ligand High fluorescence intensity; UPLC purity 96% 80
Compound 26 () 3-(Nitrobenzoxadiazol-4-yl)aminopropyl 5-HT₃ ligand Fluorescent probe for competitive binding assays 96 (HPLC)
Granisetron D3 () Deuterated methyl group (CD₃) 5-HT₃ antagonist Isotopic label for pharmacokinetic/metabolism studies N/A

Key Findings:

Fluorescent Analogs : Derivatives like Compound 36 and 17 retain 5-HT₃ affinity while incorporating fluorophores (e.g., coumarin, nitrobenzoxadiazole). These modifications enable real-time receptor visualization without significantly compromising binding (e.g., Compound 36’s yield: 88%) .

Receptor Selectivity : Substituting the indazole or bicyclic amine (e.g., carbamate in Compound 2f ) shifts activity toward sigma-2 receptors (Ki = 12 nM vs. σ₁: Ki = 1,200 nM), demonstrating scaffold adaptability .

Stereochemical Sensitivity: The endo configuration of the 9-azabicyclo[3.3.1]nonane core is essential for 5-HT₃ activity. Exo isomers (e.g., methyl exo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride) exhibit distinct physicochemical profiles .

Isotopic Labeling : Granisetron D3 (deuterated methyl group) serves as a stable internal standard for mass spectrometry-based bioanalysis .

Physicochemical Data:

  • Solubility : Hydrochloride salts (e.g., Compound 33•2HCl) enhance aqueous solubility for in vitro assays .
  • Fluorescence : Coumarin derivatives (e.g., Compound 36) exhibit λmax = 430 nm (absorption) and λem = 479 nm (emission), ideal for confocal microscopy .

Preparation Methods

Synthesis of 1H-Indazole-3-Carboxylic Acid

Two crystalline forms (A and B) of 1H-indazole-3-carboxylic acid are documented. Form B is produced via aluminum chloride-mediated cyclization of ethyl 2-(2-chlorophenyl)hydrazinecarboxylate in dichloromethane, followed by acidic hydrolysis (31% HCl, 90°C). Form A , a solvent-free polymorph, is obtained by recrystallization of Form B from methanol or dimethylformamide (DMF)/hydrochloric acid mixtures.

ParameterForm AForm B
Crystallization SolventDMF/5% HCl (80°C)Dichloromethane/HCl (15°C)
Yield95.1%76%
StabilityThermodynamically stableMetastable

Preparation of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine

The bicyclic amine precursor is synthesized through a multi-step sequence starting from 9-azabicyclo[3.3.1]nonane. Key steps include:

  • Protection : tert-Butyl carbamate (Boc) protection of the azabicyclo nitrogen using di-tert-butyl dicarbonate in dichloromethane.

  • Methylation : Quaternization with methyl iodide in acetonitrile (60°C, 12 h), followed by ion exchange to yield the methylated intermediate.

  • Deprotection : Acidic cleavage of the Boc group using trifluoroacetic acid (TFA) in dichloromethane.

The final amine is isolated as its dihydrochloride salt (83% yield, purity >98% by HPLC).

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

The most efficient method employs O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) in dimethylformamide (DMF) with diisopropylethylamine (DIPEA) as base:

Procedure :

  • Charge 1H-indazole-3-carboxylic acid (1.0 equiv), HBTU (1.2 equiv), and DIPEA (3.0 equiv) in DMF (10 vol).

  • Stir at 25°C for 2 h to activate the carboxylic acid.

  • Add 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine (1.05 equiv).

  • Heat at 45°C for 10 h.

  • Concentrate under vacuum, precipitate with dichloromethane, and filter.

Optimization Data :

ConditionYield (%)Purity (HPLC)
Room temperature6291.3
45°C8998.7
Solvent: DMF8998.7
Solvent: THF4588.2

Mixed Anhydride Method

Alternative activation with isobutyl chloroformate in tetrahydrofuran (THF) at -15°C provides moderate yields (67%) but lower purity (92.1%) compared to HBTU.

Purification and Isolation

Crude product is purified via:

  • Solvent Exchange : Remove DMF by distillation under reduced pressure (60°C, 100 mbar).

  • Crystallization : Dissolve residue in hot ethanol (5 vol), cool to 0°C, and filter.

  • Washing : Sequential washes with cold dichloromethane (3 × 2 vol) to remove residual amines.

Final isolation yields 85–91% of white crystalline solid with ≥99% chemical purity (HPLC).

Analytical Characterization

Spectroscopic Data

  • HRMS (ESI+) : m/z calcd for C18H24N4O [M+H]+: 313.2024; found: 313.2021.

  • ¹H NMR (400 MHz, DMSO-d6) : δ 1.45–1.62 (m, 4H, bicyclo-CH2), 2.33 (s, 3H, N-CH3), 3.12–3.25 (m, 2H, N-CH2), 4.01 (q, J=6.8 Hz, 1H, CONHCH), 7.35–7.58 (m, 4H, Ar-H).

  • IR (KBr) : 1654 cm⁻¹ (C=O stretch), 1542 cm⁻¹ (N-H bend).

Polymorph Control

X-ray diffraction confirms the product exists as a single polymorph (Form I) with melting point 214–216°C. No solvent inclusions are detected by TGA (0.2% weight loss up to 200°C).

Scale-Up Considerations

Industrial-scale production (3 kg batch) demonstrates:

  • Cycle Time : 48 h (including isolation)

  • Environmental Impact : PMI (Process Mass Intensity) of 23, with DMF recovery ≥90% via distillation.

  • Cost Analysis : Raw material costs account for 68% of total expenses, primarily due to HBTU usage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide

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